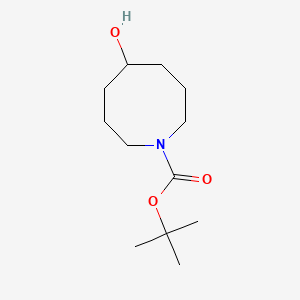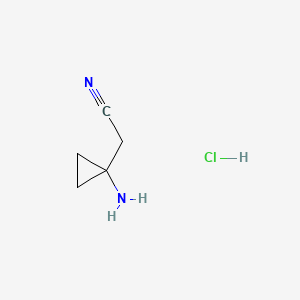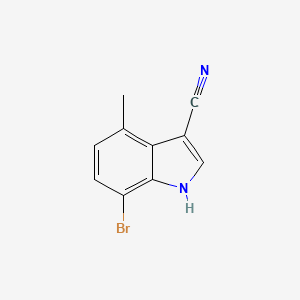![molecular formula C8H7BrN2O2 B6604394 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one CAS No. 941603-99-2](/img/structure/B6604394.png)
7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one
Descripción general
Descripción
“7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one” is a chemical compound with the empirical formula C7H5BrN2O2 . It is a halogenated heterocycle . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringBrc1cnc2OCC(=O)Nc2c1 . The InChI key for this compound is UTPFXZJAASMEDW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 229.03 . It is a solid compound .Mecanismo De Acción
The exact mechanism of action of 7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one is not yet fully understood. However, it is thought to act by inhibiting the activity of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of COX-2 is thought to reduce inflammation, while inhibition of AChE is thought to increase the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and to act as a neuroprotective agent. Additionally, it has been shown to increase the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has been studied for its anti-inflammatory, neuroprotective, and acetylcholine-increasing properties. However, it also has several limitations. It has a relatively short shelf life, and it is not always easy to obtain in large quantities. Additionally, it can be toxic if used in large doses.
Direcciones Futuras
There are several potential future directions for the use of 7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one. It could potentially be used in the treatment of inflammatory diseases, such as asthma and arthritis, and in the treatment of neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, it could be studied further for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Finally, it could be used as a starting point for the synthesis of new compounds with similar properties.
Aplicaciones Científicas De Investigación
7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use as a neuroprotective agent, as it has been shown to have neuroprotective properties in animal models of Parkinson's disease and Huntington's disease. Additionally, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Propiedades
IUPAC Name |
7-bromo-1,5-dihydropyrido[2,3-e][1,4]oxazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYVBUVAGNCORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)CO1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)

![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)


![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
